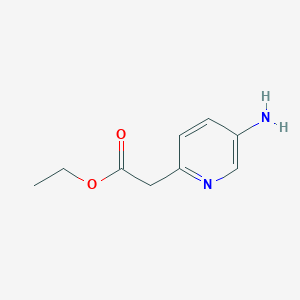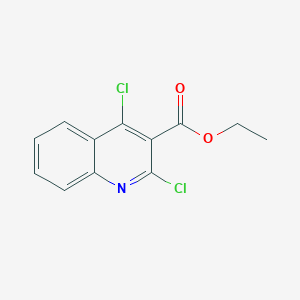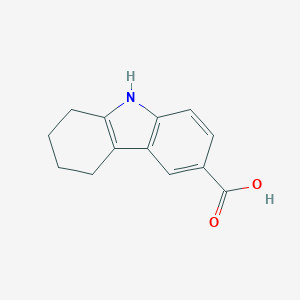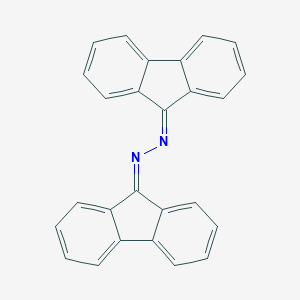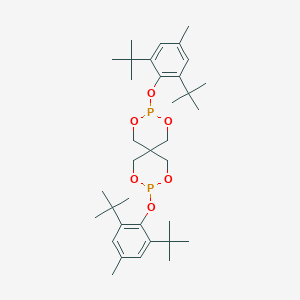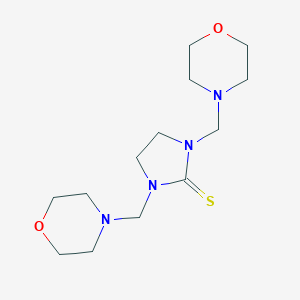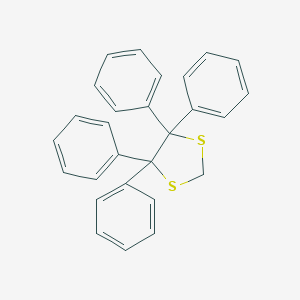
4,4,5,5-Tetraphenyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetraphenyl-1,3-dithiolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains sulfur and carbon atoms in its structure. It has a molecular formula of C22H18S2 and a molecular weight of 362.50 g/mol. The compound is commonly used in organic synthesis and has been found to have potential applications in various fields, including materials science, pharmaceuticals, and biotechnology.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dithiolane is not well understood. However, it is believed that the compound acts as a radical scavenger and antioxidant. It has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemische Und Physiologische Effekte
4,4,5,5-Tetraphenyl-1,3-dithiolane has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have potential anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4,4,5,5-Tetraphenyl-1,3-dithiolane in lab experiments is its relatively simple synthesis process. The compound can be obtained in good yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4,4,5,5-Tetraphenyl-1,3-dithiolane. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in biotechnology and materials science. Additionally, further research is needed to understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4,4,5,5-Tetraphenyl-1,3-dithiolane involves the reaction of 1,2-dibromoethane with thiourea in the presence of sodium hydroxide. The reaction yields 4,4,5,5-Tetraphenyl-1,3-dithiolane as the main product. The synthesis process is relatively simple, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetraphenyl-1,3-dithiolane has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including dithiolane derivatives, which have been found to have potential applications in materials science.
Eigenschaften
CAS-Nummer |
88691-94-5 |
|---|---|
Produktname |
4,4,5,5-Tetraphenyl-1,3-dithiolane |
Molekularformel |
C27H22S2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
4,4,5,5-tetraphenyl-1,3-dithiolane |
InChI |
InChI=1S/C27H22S2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
VEVOLECXIGJCAC-UHFFFAOYSA-N |
SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
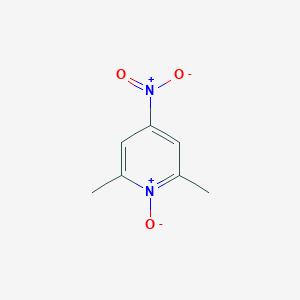
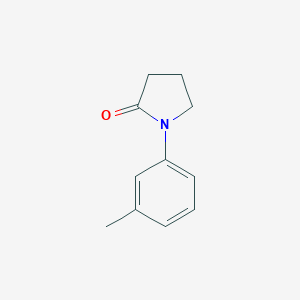
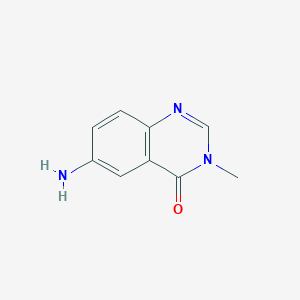
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
